An In-depth Technical Guide to the Chemical Properties of N-(4-azepan-1-ylphenyl)guanidine
An In-depth Technical Guide to the Chemical Properties of N-(4-azepan-1-ylphenyl)guanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-azepan-1-ylphenyl)guanidine is a substituted guanidine derivative with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for its synthesis, and a discussion of the potential biological significance of the guanidine moiety. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines known information with established principles of organic synthesis and medicinal chemistry to serve as a foundational resource for researchers.
Chemical and Physical Properties
Precise experimental data for N-(4-azepan-1-ylphenyl)guanidine is not extensively documented. The following table summarizes its basic molecular identifiers and highlights the absence of publicly available experimental values for key physical properties.
| Property | Value | Source |
| IUPAC Name | N-(4-azepan-1-ylphenyl)guanidine | - |
| Synonyms | 2-[4-(azepan-1-yl)phenyl]guanidine | [1] |
| CAS Number | 1177311-85-1 | [1] |
| Molecular Formula | C₁₃H₂₀N₄ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocol
While a specific, detailed synthesis protocol for N-(4-azepan-1-ylphenyl)guanidine is not published, a plausible and representative method can be derived from general procedures for the synthesis of N-arylguanidines from their corresponding anilines. The most common and direct method involves the guanylation of an aniline derivative.
Proposed Synthetic Pathway
The synthesis of N-(4-azepan-1-ylphenyl)guanidine can be envisioned as a two-step process starting from 1-fluoro-4-nitrobenzene and azepane, followed by reduction and subsequent guanylation. A more direct approach, however, would utilize the commercially available 4-azepan-1-ylaniline as the starting material. The following protocol details the guanylation of 4-azepan-1-ylaniline.
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Caption: Proposed workflow for the synthesis of N-(4-azepan-1-ylphenyl)guanidine.
Representative Experimental Protocol: Guanylation of 4-azepan-1-ylaniline
This protocol is a representative method and may require optimization for yield and purity.
Materials:
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4-azepan-1-ylaniline
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N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (or a similar guanylating agent)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
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Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for salt formation (optional)
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Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
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Reaction Setup: To a solution of 4-azepan-1-ylaniline (1.0 equivalent) in anhydrous DCM, add TEA or DIPEA (2.0-3.0 equivalents).
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Addition of Guanylating Agent: Slowly add a solution of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
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Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the Boc-protected guanidine.
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Deprotection (if necessary): If a Boc-protected guanylating agent was used, dissolve the purified intermediate in a suitable solvent (e.g., DCM or methanol) and treat with an excess of a strong acid, such as HCl in dioxane or trifluoroacetic acid (TFA), to remove the Boc protecting groups.
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Final Product Isolation: After deprotection is complete (as monitored by TLC or LC-MS), remove the solvent under reduced pressure. The resulting product can be isolated as a salt (e.g., hydrochloride salt) or neutralized with a base to obtain the free base. Further purification by recrystallization or precipitation may be necessary.
Potential Biological Activity and Mechanism of Action
Specific pharmacological studies on N-(4-azepan-1-ylphenyl)guanidine are not currently available in the public domain. However, the guanidine functional group is a key pharmacophore in a wide range of biologically active molecules. The high basicity of the guanidinium group allows it to form strong ionic interactions with negatively charged residues (e.g., carboxylates and phosphates) in biological targets.
Guanidine-containing compounds have been reported to exhibit a broad spectrum of biological activities, including:
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Antihypertensive agents: By interacting with adrenergic receptors or ion channels.
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Antidiabetic agents: As seen in the biguanide class of drugs like metformin.
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Enzyme inhibitors: Targeting a variety of enzymes, including nitric oxide synthases and proteases.
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Antimicrobial and Antiviral agents.
The mechanism of action for many guanidine derivatives involves their ability to modulate the function of ion channels and transporters. For instance, guanidine and its simpler analogs are known to inhibit voltage-gated potassium (Kv) channels, which can lead to an increased release of neurotransmitters like acetylcholine at the neuromuscular junction.
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Caption: General principle of guanidinium group interaction with biological targets.
The presence of the azepane ring and the phenyl linker in N-(4-azepan-1-ylphenyl)guanidine will influence its overall lipophilicity, size, and conformational flexibility, which in turn will determine its specific interactions with biological targets and its pharmacokinetic properties. Further research is required to elucidate the specific biological activities and mechanism of action of this particular compound.
Conclusion
N-(4-azepan-1-ylphenyl)guanidine is a molecule of interest for which detailed experimental data is sparse. This guide provides the foundational chemical information available, a representative synthetic protocol based on established chemical principles, and a general overview of the potential biological significance of the guanidine moiety. It is intended to serve as a starting point for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this and related compounds. Further experimental investigation is necessary to fully characterize its chemical and pharmacological properties.
